molecular formula C22H26N2O4 B13458630 (R)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate

(R)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate

Cat. No.: B13458630
M. Wt: 382.5 g/mol
InChI Key: GVPOEEOUPWFEMT-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate is a synthetic compound often used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is commonly employed as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate typically involves the protection of the amino group of lysine. The process begins with the reaction of lysine with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the fluorenylmethyloxycarbonyl (Fmoc) protected lysine. The next step involves the esterification of the carboxyl group using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the product at various stages of synthesis .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptide fragments in the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Major Products Formed

    Deprotection: Lysine derivative without the Fmoc group.

    Coupling: Peptide chains with the Fmoc-protected lysine incorporated.

Scientific Research Applications

®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of ®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptide chains. This controlled deprotection and coupling process is crucial for the accurate synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate is unique due to its specific structure, which allows for the protection of the amino group of lysine. This makes it particularly useful in the synthesis of peptides that require lysine residues, providing stability and ease of removal under specific conditions .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C22H26N2O4/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26)/t20-/m1/s1

InChI Key

GVPOEEOUPWFEMT-HXUWFJFHSA-N

Isomeric SMILES

COC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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